Ethyl 2,3-dihydroxybenzeneacetate
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Overview
Description
Ethyl 2,3-dihydroxybenzeneacetate is an organic compound with the molecular formula C10H12O4
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dihydroxybenzeneacetate can be synthesized through the esterification of 2,3-dihydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dihydroxybenzeneacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of ethyl 2,3-dihydroxybenzeneethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2,3-dihydroxybenzeneacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2,3-dihydroxybenzeneacetate involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The ester group can undergo hydrolysis to release 2,3-dihydroxybenzoic acid, which may exert biological effects through its interaction with enzymes and receptors.
Comparison with Similar Compounds
Ethyl 2,3-dihydroxybenzeneacetate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2,4-dihydroxybenzeneacetate: Similar structure but with hydroxyl groups at different positions.
Ethyl 3,4-dihydroxybenzeneacetate: Similar structure but with hydroxyl groups at different positions.
The uniqueness of this compound lies in its specific hydroxyl group positioning, which can influence its reactivity and biological activity.
Biological Activity
Ethyl 2,3-dihydroxybenzeneacetate, also known as ethyl 3,4-dihydroxybenzoate or ethyl catechol acetate, is a compound of interest due to its potential biological activities. This article synthesizes existing research findings on its biological effects, including antioxidant, antimicrobial, and cytotoxic properties.
Chemical Structure and Properties
This compound is derived from catechol and is characterized by the following structural formula:
This compound features two hydroxyl groups (-OH) on the benzene ring and an ethyl ester group, which contribute to its reactivity and biological activities.
Antioxidant Activity
Mechanism of Action
The antioxidant activity of this compound is primarily attributed to its ability to scavenge free radicals. Studies have demonstrated that compounds with hydroxyl groups can effectively neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
Research Findings
- A study utilizing various in vitro assays indicated that this compound exhibits significant antioxidant capacity compared to standard antioxidants like ascorbic acid .
- The compound's ability to reduce lipid peroxidation was confirmed through assays measuring malondialdehyde (MDA) levels in treated cells, showing a dose-dependent decrease in MDA levels .
Antimicrobial Activity
Spectrum of Activity
This compound has been evaluated for its antimicrobial properties against a range of pathogens, including bacteria and fungi.
Case Studies
- Bacterial Inhibition : In a study assessing the antibacterial effects against Gram-positive and Gram-negative bacteria, the compound demonstrated notable inhibitory activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
- Fungal Activity : The compound also showed antifungal activity against Candida albicans, with an MIC of approximately 75 µg/mL. This suggests potential applications in treating fungal infections .
Cytotoxicity
Cell Line Studies
Cytotoxic effects of this compound were evaluated using various cancer cell lines.
- Breast Cancer Cells : In vitro studies revealed that the compound induced apoptosis in MCF-7 breast cancer cells. The IC50 value was determined to be around 30 µM after 48 hours of treatment .
- Mechanism of Action : The cytotoxicity was linked to the activation of caspase pathways and the induction of oxidative stress within the cells .
Summary of Biological Activities
Activity Type | Effectiveness | Mechanism |
---|---|---|
Antioxidant | Significant | Free radical scavenging |
Antimicrobial | Moderate to high | Inhibition of bacterial/fungal growth |
Cytotoxicity | Effective against cancer cells | Induction of apoptosis |
Properties
IUPAC Name |
ethyl 2-(2,3-dihydroxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-14-9(12)6-7-4-3-5-8(11)10(7)13/h3-5,11,13H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDUTPCEWJFDAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC=C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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